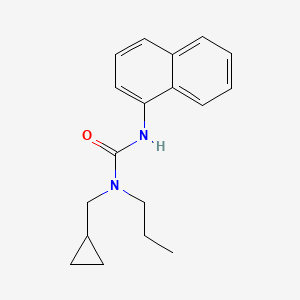
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPNP is a urea derivative that is commonly used as a research tool in the field of neuroscience.
作用機序
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The increased activation of dopamine receptors is thought to be responsible for the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.
実験室実験の利点と制限
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it useful for studying the effects of dopamine on the central nervous system. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. One area of interest is the potential use of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea as a treatment for psychiatric disorders, such as depression and addiction. Another area of interest is the development of new compounds that are similar to N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea but have improved properties, such as reduced toxicity or increased selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the complex effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea (N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used as a research tool in the field of neuroscience, and has been shown to have a number of biochemical and physiological effects. While there are limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea involves the reaction of 1-naphthylamine with cyclopropylmethyl isocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with propylamine to form N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used in scientific research as a tool to study the function of the central nervous system. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been used to study the effects of dopamine on the regulation of mood, motivation, and reward.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIFWIAJTZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

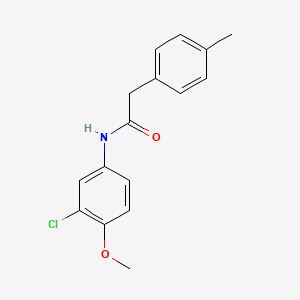
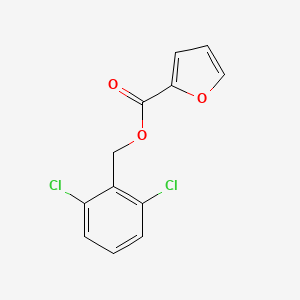
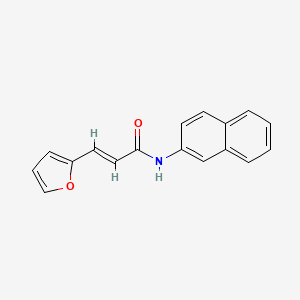
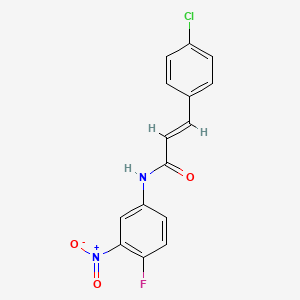
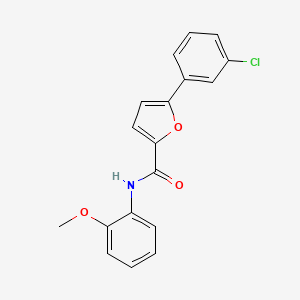

![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
